molecular formula C28H31N5O3S2 B607138 DK-1-49 CAS No. 853136-76-2

DK-1-49

Cat. No. B607138
M. Wt: 549.708
InChI Key: BCMZCPIZJPKEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DK-1-49 is an autophagonizer. DK-1-49 causes accumulation of autophagy-associated LC3-II and enhanced levels of autophagosomes and acidic vacuoles. Furthermore, cell viability is inhibited by autophagic cell death in not only human cancer cells but also Bax/Bak double-knockout cells.

Scientific Research Applications

  • Development of Data Integration in High Energy Nuclear Physics : Kaida, A., Golosova, M., Grigorieva, M., and Gubin, M. (2018) discussed the challenges in processing and storing large volumes of data in high energy nuclear physics, emphasizing the importance of metadata integration from various sources into a central storage system. This research is part of the ATLAS experiment on the LHC, focused on providing easy access to significant information about LHC experiments for the scientific community (Kaida et al., 2018).

  • LKPD Development STEM-PjBL Integrated on Thermochemical Learning : Syafe'i, S. S., and Effendi, E. (2020) conducted research to develop LKPD STEM-PjBL (Science, Technology, Engineering, and Mathematics-Project Based Learning) integrated on Thermochemical learning. The research focused on its validity and practicality for educational purposes (Syafe'i & Effendi, 2020).

  • Higher-order Douglas-Kroll Transformation in Chemistry : Nakajima, T., and Hirao, K. (2000) explored the Douglas-Kroll (DK) Hamiltonians in the context of chemistry, specifically in terms of high-order transformations and their practical implementation. Their work contributes to the understanding of electron systems within this framework (Nakajima & Hirao, 2000).

  • Technology of Formation and Coding in Information and Telecommunications Networks : Krasnorutsky, A., Sidchenko, S., Barannik, V., Onyshchenko, R., Sidchenko, Y., and Pris, G. (2022) discussed the processing of informative segments of the video image using transformant orthogonal transformation dkp. Their research aims to build a technology for coding the sequence of transformants of sufficiently informative image segments while maintaining the efficiency of its delivery (Krasnorutsky et al., 2022).

  • Machine Learning and Data Mining Methods in Diabetes Research : Kavakiotis, I., Tsave, O., Salifoglou, A., Maglaveras, N., Vlahavas, I., and Chouvarda, I. (2017) conducted a systematic review of the applications of machine learning and data mining techniques in diabetes research, highlighting the significant production of data in biotechnology and health sciences (Kavakiotis et al., 2017).

properties

CAS RN

853136-76-2

Product Name

DK-1-49

Molecular Formula

C28H31N5O3S2

Molecular Weight

549.708

IUPAC Name

2-[[[3,4,5,6,7,8-Hexahydro-4-oxo-3-(phenylmethyl)[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]methyl]-N-[2-(1-pyrrolidinyl)ethyl]-4-oxazolecarboxamide

InChI

InChI=1S/C28H31N5O3S2/c34-25(29-12-15-32-13-6-7-14-32)21-17-36-23(30-21)18-37-28-31-26-24(20-10-4-5-11-22(20)38-26)27(35)33(28)16-19-8-2-1-3-9-19/h1-3,8-9,17H,4-7,10-16,18H2,(H,29,34)

InChI Key

BCMZCPIZJPKEIR-UHFFFAOYSA-N

SMILES

O=C(C1=COC(CSC2=NC3=C(C4=C(CCCC4)S3)C(N2CC5=CC=CC=C5)=O)=N1)NCCN6CCCC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DK-1-49;  DK149;  DK 1 49

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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